![molecular formula C3H2BF6K B1461199 Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate CAS No. 2144763-11-9](/img/structure/B1461199.png)
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
Overview
Description
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is a chemical compound with the molecular formula C3H5BF3K . It is categorized under Trifluoroborate Salts . The CAS number for this compound is 2144763-11-9 .
Molecular Structure Analysis
The molecular weight of Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is 147.98 g/mol . The InChI code for this compound is1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1
. Chemical Reactions Analysis
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is involved in various chemical reactions. Some of these include copper-mediated C (aryl)-O, C (aryl)-N, and C (aryl)-S bond formation , Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl or alkyl halides and triflates , and palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .Physical And Chemical Properties Analysis
The molecular weight of Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is 147.98 g/mol . The InChI code for this compound is1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1
.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is extensively used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of complex molecules for pharmaceuticals, agrochemicals, and organic materials . The compound’s stability and reactivity make it an ideal candidate for cross-coupling with various aryl, alkenyl, or alkyl halides and triflates .
properties
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoroprop-1-en-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BF6.K/c1-2(3(5,6)7)4(8,9)10;/h1H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODISBMHPQHSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BF6K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate | |
CAS RN |
2144763-11-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144763-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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